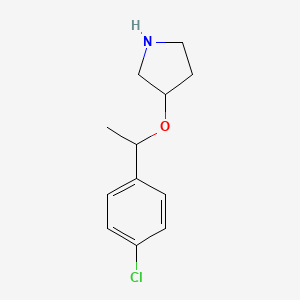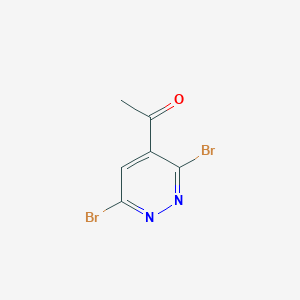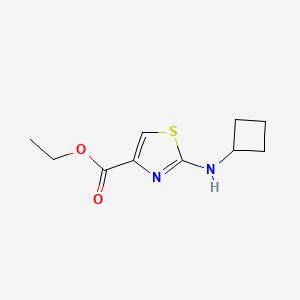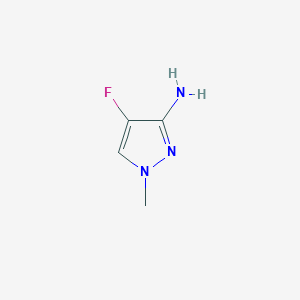
3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The presence of the 4-chlorophenyl group and the ethoxy linkage in this compound enhances its pharmacological properties, making it a valuable molecule for various scientific research applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1-(4-Chlorphenyl)ethoxy)pyrrolidin beinhaltet typischerweise die Reaktion von 4-Chlorphenylethanol mit Pyrrolidin unter bestimmten Bedingungen. Ein übliches Verfahren beinhaltet die Verwendung einer Base wie Natriumhydrid oder Kaliumcarbonat, um die Hydroxylgruppe von 4-Chlorphenylethanol zu deprotonieren, gefolgt von einer nukleophilen Substitution mit Pyrrolidin. Die Reaktion wird in der Regel in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von 3-(1-(4-Chlorphenyl)ethoxy)pyrrolidin kontinuierliche Strömungsreaktoren beinhalten, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Außerdem werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um hochwertiges 3-(1-(4-Chlorphenyl)ethoxy)pyrrolidin zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(1-(4-Chlorphenyl)ethoxy)pyrrolidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen unter Verwendung von Wasserstoffgas und einem Palladiumkatalysator können die Verbindung in das entsprechende Amin umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können an der 4-Chlorphenylgruppe auftreten, wobei das Chloratom durch andere Nukleophile wie Amine oder Thiole ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)
Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C)
Substitution: Ammoniak (NH₃), Thiole (R-SH)
Hauptprodukte, die gebildet werden
Oxidation: Ketone, Carbonsäuren
Reduktion: Amine
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil
4. Wissenschaftliche Forschungsanwendungen
3-(1-(4-Chlorphenyl)ethoxy)pyrrolidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, antiviraler und anticancerogener Eigenschaften.
Medizin: Als potenzielles Therapeutikum für verschiedene Krankheiten aufgrund seiner pharmakologischen Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(1-(4-Chlorphenyl)ethoxy)pyrrolidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann sie die Aktivität bestimmter Enzyme hemmen, die an Krankheitswegen beteiligt sind, oder als Agonist oder Antagonist an bestimmten Rezeptoren wirken. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wissenschaftliche Forschungsanwendungen
3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(1-(3-Chlorphenyl)ethoxy)pyrrolidin
- 3-(1-(4-Fluorphenyl)ethoxy)pyrrolidin
- 3-(1-(4-Bromphenyl)ethoxy)pyrrolidin
Vergleich
Im Vergleich zu seinen Analoga kann 3-(1-(4-Chlorphenyl)ethoxy)pyrrolidin aufgrund des Vorhandenseins der 4-Chlorphenylgruppe einzigartige pharmakologische Eigenschaften aufweisen. Diese Gruppe kann die Bindungsaffinität der Verbindung zu molekularen Zielstrukturen, ihre metabolische Stabilität und ihre gesamte biologische Aktivität beeinflussen. Die Unterschiede in den Halogensubstituenten (Chlor, Fluor, Brom) können zu Variationen in der Wirksamkeit, Selektivität und Sicherheit der Verbindung führen.
Eigenschaften
Molekularformel |
C12H16ClNO |
|---|---|
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
3-[1-(4-chlorophenyl)ethoxy]pyrrolidine |
InChI |
InChI=1S/C12H16ClNO/c1-9(15-12-6-7-14-8-12)10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3 |
InChI-Schlüssel |
HNSAYWWKVSGZOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)OC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)

![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)





![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)

![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)


